N,1-dimethylpyrazol-4-amine N,1-dimethylpyrazol-4-amine
Brand Name: Vulcanchem
CAS No.: 948572-94-9
VCID: VC7927173
InChI: InChI=1S/C5H9N3/c1-6-5-3-7-8(2)4-5/h3-4,6H,1-2H3
SMILES: CNC1=CN(N=C1)C
Molecular Formula: C5H9N3
Molecular Weight: 111.15 g/mol

N,1-dimethylpyrazol-4-amine

CAS No.: 948572-94-9

Cat. No.: VC7927173

Molecular Formula: C5H9N3

Molecular Weight: 111.15 g/mol

* For research use only. Not for human or veterinary use.

N,1-dimethylpyrazol-4-amine - 948572-94-9

Specification

CAS No. 948572-94-9
Molecular Formula C5H9N3
Molecular Weight 111.15 g/mol
IUPAC Name N,1-dimethylpyrazol-4-amine
Standard InChI InChI=1S/C5H9N3/c1-6-5-3-7-8(2)4-5/h3-4,6H,1-2H3
Standard InChI Key VUVUCWXFEBDWEO-UHFFFAOYSA-N
SMILES CNC1=CN(N=C1)C
Canonical SMILES CNC1=CN(N=C1)C

Introduction

Structural Elucidation and Molecular Identity

Core Chemical Structure

N,1-Dimethylpyrazol-4-amine belongs to the pyrazole family, a five-membered aromatic ring containing two adjacent nitrogen atoms. Its IUPAC name, N,1-dimethylpyrazol-4-amine, reflects the substitution pattern: a methyl group at position 1 and an amino group at position 4, with an additional methyl substituent on the amine . The SMILES notation CNC1=CN(N=C1)C\text{CNC1=CN(N=C1)C} and InChIKey VUVUCWXFEBDWEO-UHFFFAOYSA-N\text{VUVUCWXFEBDWEO-UHFFFAOYSA-N} provide unambiguous identifiers for computational and experimental studies .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC5H9N3\text{C}_5\text{H}_9\text{N}_3
Molecular Weight111.15 g/mol
CAS Number (Base)948572-94-9
CAS Number (Dihydrochloride)1896159-87-7
SMILESCNC1=CN(N=C1)C\text{CNC1=CN(N=C1)C}

Tautomerism and Stereoelectronic Features

Synthesis and Preparation Strategies

General Synthetic Routes

While explicit protocols for N,1-dimethylpyrazol-4-amine are scarce, its synthesis likely follows established methods for pyrazole amines. A plausible route involves:

  • Cyclocondensation: Reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole core.

  • Methylation: Introducing methyl groups via nucleophilic substitution or reductive amination.
    For example, 4-aminopyrazole intermediates could undergo methylation using methyl iodide or dimethyl sulfate in the presence of a base.

Dihydrochloride Salt Formation

The dihydrochloride salt (C5H11Cl2N3\text{C}_5\text{H}_{11}\text{Cl}_2\text{N}_3) is synthesized by treating the free base with hydrochloric acid, enhancing solubility for pharmacological testing . This salt form, with a purity ≥95%, is commercially available for research purposes .

Physicochemical and Spectroscopic Properties

Spectroscopic Characterization

  • NMR: Predicted 1H^1\text{H} NMR signals include a singlet for the N-methyl group (~3.0 ppm) and broad peaks for the amine protons (~5.5 ppm) .

  • Mass Spectrometry: The base compound exhibits a molecular ion peak at m/zm/z 111.08 ([M]+), with fragmentation patterns indicating loss of methyl and amine groups .

Collision Cross-Section (CCS) Data

Ion mobility spectrometry (IMS) predictions for adducts provide insights into gas-phase behavior:

Table 2: Predicted CCS Values for Major Adducts

Adductm/zm/zCCS (Ų)
[M+H]+112.08693120.5
[M+Na]+134.06887131.9
[M-H]-110.07237121.6

These values aid in metabolomics studies by facilitating compound identification via IMS-MS workflows.

Hypothetical Biological Activities and Mechanisms

Antimicrobial and Anticancer Profiles

Structural analogs, such as 1,3-diarylpyrazoles, exhibit microtubule-disrupting activity in cancer cells. The methyl and amine groups in N,1-dimethylpyrazol-4-amine could enhance solubility, improving bioavailability compared to non-polar derivatives.

Future Research Directions

Synthesis Optimization

Developing regioselective methylation methods to avoid N- versus C-methylation side products is critical. Flow chemistry or enzymatic catalysis could improve yield and purity.

Target Identification and Screening

High-throughput screening against FLAP, cyclooxygenase-2 (COX-2), and microbial enzymes will elucidate its mechanism. Molecular dynamics simulations could predict binding modes to prioritize experimental assays .

Pharmacokinetic Studies

Assessing absorption, distribution, metabolism, and excretion (ADME) properties, particularly for the dihydrochloride salt, will determine its viability as a drug candidate .

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